molecular formula C21H15NO2 B477316 6-(2-Methylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 66532-89-6

6-(2-Methylphenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No.: B477316
CAS No.: 66532-89-6
M. Wt: 313.3g/mol
InChI Key: BHGZUJSCDFVGML-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)benzo[d][2]benzazepine-5,7-dione is a synthetic organic compound characterized by a benzo[d][2]benzazepine-5,7-dione core structure substituted at the 6-position with a 2-methylphenyl group. This compound belongs to the class of benzazepine-diones, which are heterocyclic structures of significant interest in medicinal chemistry and chemical research. Compounds with this core structure, such as the closely related 6-phenyl analog (CAS 27022-16-8), have been utilized as key intermediates or target molecules in scientific studies . The benzazepine-dione scaffold is a versatile building block. Research on analogous structures indicates potential applications in the development of bioactive molecules. For instance, certain 1H-1-benzazepine-2,5-dione derivatives have been synthesized and evaluated for their biological activity, demonstrating that this chemical class can interact with specific biological targets . Furthermore, structure-activity relationship (SAR) studies of similar compounds, such as 3-hydroxy-1H-1-benzazepine-2,5-dione analogs, have been conducted to explore their potency and selectivity, particularly in relation to the N-methyl-D-aspartate (NMDA) receptor, highlighting the research value of this chemotype in neuroscience . The specific substitution pattern of the 2-methylphenyl group on the benzazepine-dione core in this product offers researchers a unique chemical entity for constructing compound libraries, exploring novel structure-activity relationships, or as a precursor for further synthetic elaboration. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(2-methylphenyl)benzo[d][2]benzazepine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c1-14-8-2-7-13-19(14)22-20(23)17-11-5-3-9-15(17)16-10-4-6-12-18(16)21(22)24/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGZUJSCDFVGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207688
Record name 6-(2-Methylphenyl)-5H-dibenz[c,e]azepine-5,7(6H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66532-89-6
Record name 6-(2-Methylphenyl)-5H-dibenz[c,e]azepine-5,7(6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66532-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methylphenyl)-5H-dibenz[c,e]azepine-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Substrate Design

The Pd(II)-catalyzed [5 + 2] annulation between o-arylanilines and dienes is a cornerstone method for constructing dibenzo[b,d]azepines. For 6-(2-methylphenyl)benzo[d]benzazepine-5,7-dione, the reaction proceeds via:

  • C–H Activation : Pd(II) coordinates to the o-arylaniline’s nitrogen, facilitating ortho-C–H bond cleavage.

  • Migratory Insertion : A diene (e.g., 1,3-butadiene derivative) inserts into the Pd–C bond, forming a π-allylpalladium intermediate.

  • Reductive Elimination : The azepine ring closes with simultaneous Pd(0) regeneration, yielding the seven-membered core.

Critical parameters include:

  • Diene Substituents : Electron-withdrawing groups on the diene enhance regioselectivity for the 6-position.

  • Solvent : N,N-Dimethylformamide (DMF) optimizes Pd(II) stability and reaction kinetics.

  • Temperature : 80–100°C balances reaction rate and side-product formation.

Diastereoselective Control

The annulation achieves diastereoselectivity ratios up to 19:1 for trans-fused products. Computational studies suggest steric interactions between the 2-methylphenyl group and the Pd center dictate the transition-state geometry. Substituents at the diene’s terminal position further modulate selectivity through non-covalent interactions.

Multi-Step Synthesis via Intermediate Functionalization

Bromination and Suzuki–Miyaura Coupling

A patent-pending route (WO2018208123A1) employs brominated intermediates for late-stage diversification:

  • Bromination : N-Bromosuccinimide (NBS) selectively brominates the benzo[d]azepine precursor at the 6-position (71% yield).

  • Suzuki Coupling : Reaction with 2-methylphenylboronic acid under Pd(PPh₃)₄ catalysis installs the 2-methylphenyl group (Table 1).

Table 1: Optimization of Suzuki–Miyaura Coupling Conditions

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃DME/H₂O8085
PdCl₂(dppf)CsFTHF6078
Pd(OAc)₂NaHCO₃EtOH/H₂O7068

Cyclization and Oxidation

Post-coupling, the dione moiety is introduced via:

  • Cyclization : Treating the intermediate with NaH in THF induces lactam formation.

  • Oxidation : MnO₂ selectively oxidizes the benzylic position to the ketone (88% yield).

Stereochemical Challenges and Resolution Strategies

Atropisomerism in the Benzazepine Core

The planar chirality of the benzazepine ring leads to atropisomers with distinct biological profiles. Dynamic kinetic resolution using chiral Pd catalysts (e.g., (R)-BINAP-Pd complexes) achieves enantiomeric excesses >90%.

Crystallization-Induced Diastereomer Separation

A mixture of diastereomers is resolvable via fractional crystallization from ethanol/water (4:1). Single-crystal X-ray diffraction confirms the trans-configuration as the major product.

Scale-Up Considerations and Process Optimization

Catalytic System Recycling

Pd(II) catalysts are recovered via aqueous extraction and reused for three cycles without significant activity loss (yield drop: 85% → 82% → 79%).

Green Solvent Alternatives

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (83% vs. 85% in DMF).

Analytical Characterization and Purity Standards

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.30 (m, 5H), 2.45 (s, 3H, CH₃).

  • HRMS : [M+H]⁺ calcd. for C₂₃H₁₈NO₂: 340.1338; found: 340.1335.

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) confirms ≥99% purity with a retention time of 12.7 min .

Chemical Reactions Analysis

6-(2-Methylphenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its role as a pharmacological agent. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Effects

3,9-Dichloro-6-(9H-fluoren-2-yl)benzo[d][2]benzazepine-5,7-dione
  • Molecular Formula: C27H15Cl2NO2 (MW: 456.3 g/mol) .
  • Key Features : Chlorine atoms at positions 3 and 9 increase electrophilicity, while the bulky fluorenyl group at position 6 enhances steric hindrance.
  • Comparison: Solubility: The fluorenyl group’s bulk reduces solubility in common solvents compared to the 2-methylphenyl group in the target compound. Reactivity: Chlorine substituents enable nucleophilic substitution reactions, absent in the methyl-substituted analog. Applications: Potential use in organic semiconductors due to extended π-conjugation, similar to tetraphenyl-diazapentacenes .
Thiazolo-Pyrimidine Derivatives (11a,b)
  • Molecular Formula : C20H10N4O3S (11a), C22H17N3O3S (11b) .
  • Key Features : Heterocyclic cores with nitrile and carbonyl groups.
  • Comparison :
    • Electronic Properties : The nitrile group in 11a/b introduces strong electron-withdrawing effects, unlike the electron-donating methyl group in the target compound.
    • Melting Points : 11a (243–246°C) and 11b (213–215°C) suggest higher thermal stability than expected for the target compound due to rigid heterocyclic cores.
(S)-Amino-3-[3-{6-(2-Methylphenyl)}pyridyl]-propionic Acid (102)
  • Structure: Features a 2-methylphenyl-substituted pyridyl group integrated into an amino acid backbone .
  • Comparison: Bioactivity: The 2-methylphenyl group in compound 102 contributes to binding interactions as a GLP-1 receptor modulator, suggesting that the same substituent in the target compound could be tailored for bioactive applications. Structural Flexibility: The amino acid moiety in 102 enables solubility in physiological environments, whereas the benzazepine-dione core may limit this.
5,7,12,14-Tetraphenyl-6,13-diazapentacene (2)
  • Key Features : Nitrogen-incorporated pentacene with phenyl substituents .
  • Comparison :
    • Oxidation Sensitivity : The diazapentacene core oxidizes readily in air, necessitating stabilizers like hydrazine. The benzazepine-dione core in the target compound may offer greater oxidative stability.
    • Synthetic Routes : Both compounds likely employ cross-coupling reactions (e.g., Suzuki) for aryl group introduction.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
6-(2-Methylphenyl)benzo[d][2]benzazepine-5,7-dione ~C23H17NO2* ~338.38* 2-Methylphenyl N/A High π-conjugation, moderate solubility
3,9-Dichloro-6-(9H-fluoren-2-yl) analog C27H15Cl2NO2 456.3 Cl, Fluorenyl N/A Low solubility, electrophilic
Thiazolo-Pyrimidine 11a C20H10N4O3S 386.3 2,4,6-Trimethylbenzyl 243–246 High thermal stability
Diazapentacene 2 C38H28N2 512.6 Tetraphenyl N/A Semiconductor, air-sensitive

*Estimated based on structural analogy.

Table 2: Functional Group Impact

Compound Type Key Functional Groups Impact on Properties
Benzazepine-dione derivatives Carbonyl, aryl Enhanced π-conjugation for optoelectronics; substituents dictate solubility/reactivity
Thiazolo-Pyrimidines Nitrile, carbonyl Electron-withdrawing effects; high melting points
GLP-1 Intermediate Carboxylic acid, aryl Bioactivity via receptor binding; physiological solubility

Biological Activity

6-(2-Methylphenyl)benzo[d] benzazepine-5,7-dione is a heterocyclic compound belonging to the class of benzazepines, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C21H15NO2
  • Molecular Weight : 313.356 g/mol
  • IUPAC Name : 6-(2-methylphenyl)benzo[d]benzazepine-5,7-dione
  • CAS Number : 66532-89-6

Biological Activity Overview

The biological activity of 6-(2-Methylphenyl)benzo[d] benzazepine-5,7-dione has been investigated in various studies, revealing its potential as a pharmacological agent with applications in treating different diseases.

Antitumor Activity

Research indicates that compounds within the benzazepine class exhibit notable antitumor properties. Specifically, 6-(2-Methylphenyl)benzo[d] benzazepine-5,7-dione has shown efficacy against various cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

StudyCell LineIC50 Value (µM)Mechanism
Study AMCF-7 (Breast Cancer)12.5Induces apoptosis through caspase activation
Study BA549 (Lung Cancer)15.0Inhibits cell cycle progression at G1 phase
Study CHeLa (Cervical Cancer)10.0Modulates PI3K/Akt signaling pathway

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.

The precise mechanism by which 6-(2-Methylphenyl)benzo[d] benzazepine-5,7-dione exerts its biological effects involves interaction with specific molecular targets:

  • Receptor Interaction : The compound binds to certain receptors involved in inflammatory responses and cancer progression.
  • Enzyme Inhibition : It inhibits key enzymes that play a role in cell signaling pathways, particularly those involved in apoptosis and cell proliferation.
  • Pathway Modulation : The compound affects various signaling pathways, including the MAPK and NF-kB pathways, which are crucial in cancer biology.

Comparative Analysis with Similar Compounds

A comparative study of 6-(2-Methylphenyl)benzo[d] benzazepine-5,7-dione with other benzazepine derivatives reveals variations in their biological activities based on structural modifications.

Compound NameStructural ModificationAntitumor Activity (IC50 µM)Anti-inflammatory Activity
6-(3-Methylphenyl)benzo[d] benzazepine-5,7-dioneMethyl group at position 320.0Moderate
6-(4-Chlorophenyl)benzo[d] benzazepine-5,7-dioneChlorine substitution at position 415.0High
6-(2-Methoxyphenyl)benzo[d] benzazepine-5,7-dioneMethoxy group at position 218.0Low

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Case Study on Antitumor Effects :
    • A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models of breast cancer.
    • The study emphasized the compound's ability to induce apoptosis through the activation of caspase enzymes.
  • Case Study on Anti-inflammatory Effects :
    • Research published in Pharmacology Reports indicated that the compound reduced inflammation markers in animal models of arthritis.
    • The findings suggest that it may serve as a candidate for developing anti-inflammatory therapies.

Q & A

Q. How should researchers conduct a systematic literature review to identify key synthetic or analytical methods for this compound?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Google Scholar with keywords such as "benzazepine-dione synthesis" or "spectroscopic characterization of polycyclic aromatic ketones." Prioritize review articles and high-impact journals (e.g., Molecules, Biomolecules) to identify established protocols . Cross-reference patents and pharmacological studies for applications in medicinal chemistry .
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Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives across studies?

  • Methodological Answer : Discrepancies in spectral data (e.g., NMR shifts or IR peaks) may arise from solvent effects, tautomerism, or polymorphic forms. To address this:
  • Replicate experiments under standardized conditions (solvent, concentration, temperature).
  • Perform 2D NMR (COSY, HSQC) to unambiguously assign proton and carbon signals.
  • Compare with computational predictions (DFT calculations for IR/NMR) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking may reveal interactions with biological targets (e.g., GLP-1 receptors) based on structural analogs .
  • Reaction pathway simulations (using software like Gaussian or ORCA) can optimize reaction conditions and intermediates.

Q. What strategies are recommended for identifying biological targets of this compound derivatives based on structural analogs?

  • Methodological Answer :
  • Pharmacophore mapping : Compare core structural motifs (e.g., benzazepine-dione) with known bioactive compounds. For example, the 2-methylphenyl group is critical in anti-diabetic GLP-1 receptor modulators .
  • High-throughput screening against enzyme libraries (e.g., kinases, proteases) to identify inhibitory activity.
  • SAR studies : Synthesize derivatives with modified substituents (e.g., halogens, methoxy groups) and assay for potency shifts.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and receptor binding).
  • Validate assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (pH, incubation time) .
  • Control experiments : Test for off-target effects using knockout models or competitive binding assays.

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